Cas no 32345-29-2 (Phosphorothioic acid,O,O-diethyl O-phenyl ester)
32345-29-2 structure
Product Name:Phosphorothioic acid,O,O-diethyl O-phenyl ester
Número CAS:32345-29-2
MF:C10H15O3PS
Megavatios:246.26306271553
CID:306002
PubChem ID:36106
Update Time:2025-06-08
Phosphorothioic acid,O,O-diethyl O-phenyl ester Propiedades químicas y físicas
Nombre e identificación
-
- Phosphorothioic acid,O,O-diethyl O-phenyl ester
- diethoxy-phenoxy-sulfanylidene-λ<sup>5</sup>-phosphane
- AI3-19134
- BRN 2456029
- Deppt
- Dietholate
- EINECS 250-999-4
- O,O-Diethyl O-phenyl thiophosphate
- O,O-diethyl O-phenylphosphorothioate
- O,O-Diethyl,O-phenylphosphorothionate
- O,O-diethyl-O-p
- O,O-Diethyl-O-phenylphosphorothioate
- phenyl phosphorothionate
- thiophosphoric acid O,O'-diethyl ester-O''-phenyl ester
- Thiophosphorsaeure-O,O'-diaethylester-O''-phenylester
- diethoxy-(phenoxy)-sulfanylidene-lambda5-phosphane
- NV6WB6Y728
- ZENGXIAOLIN
- DTXSID0042292
- Diethyl phenyl phosphorothionate
- NSC371198
- FK-0025
- Diethyl-O-phenyl phosphorothioate, O,O-
- AKOS024255711
- O,O-Diethyl O-phenylthiophosphate
- diethoxy-phenoxy-sulfanylidene-lambda5-phosphane
- R-33865
- O,O-Diethyl O-phenyl phosphorothioate
- Q3032708
- Phosphorothioic acid, O,O-diethyl O-phenyl ester
- CHEMBL350174
- SCHEMBL187567
- NSC-371198
- Ethyl phenyl thiophosphate, (EtO)2(PhO)PS
- UNII-NV6WB6Y728
- 4-06-00-00754 (Beilstein Handbook Reference)
- NS00002631
- 32345-29-2
- Ethyl phenyl phosphorothioate ((EtO)2(PhO)PS)
- XXWNKVBJDWSYBN-UHFFFAOYSA-N
- NSC 371198
-
- Renchi: 1S/C10H15O3PS/c1-3-11-14(15,12-4-2)13-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
- Clave inchi: XXWNKVBJDWSYBN-UHFFFAOYSA-N
- Sonrisas: S=P(OC1C=CC=CC=1)(OCC)OCC
Atributos calculados
- Calidad precisa: 246.04805
- Masa isotópica única: 246.048
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 6
- Complejidad: 207
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.5
- Superficie del Polo topológico: 59.8A^2
Propiedades experimentales
- Denso: 1.185
- Punto de ebullición: 285.3°Cat760mmHg
- Punto de inflamación: 126.3°C
- índice de refracción: 1.532
- PSA: 27.69
- Logp: 4.01350
Phosphorothioic acid,O,O-diethyl O-phenyl ester PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | FK-0025-1MG |
ethyl phenyl ethoxy(sulfanylidene)phosphonite |
32345-29-2 | >97% | 1mg |
£36.00 | 2025-02-08 | |
| Key Organics Ltd | FK-0025-5MG |
ethyl phenyl ethoxy(sulfanylidene)phosphonite |
32345-29-2 | >97% | 5mg |
£42.00 | 2025-02-08 | |
| Key Organics Ltd | FK-0025-10MG |
ethyl phenyl ethoxy(sulfanylidene)phosphonite |
32345-29-2 | >97% | 10mg |
£51.00 | 2025-02-08 |
Phosphorothioic acid,O,O-diethyl O-phenyl ester Literatura relevante
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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